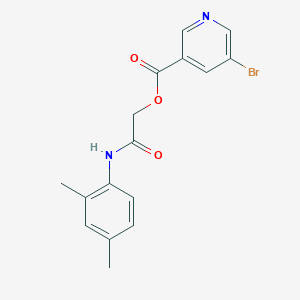

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate

Beschreibung

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic organic compound featuring a nicotinate ester core substituted with a bromine atom at the 5-position and a 2,4-dimethylphenyl group linked via an amide-oxoethyl moiety. Its structure combines aromatic, amide, and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications.

Eigenschaften

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-10-3-4-14(11(2)5-10)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCSUFARFXTQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the reaction of 5-bromonicotinic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex chemical entities. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives tailored for specific applications.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe to study enzyme activity and receptor interactions. Its ability to bind to specific molecular targets makes it valuable in elucidating biochemical pathways.

Medicine

- Pharmacological Investigations : Preliminary studies have explored its potential therapeutic applications, particularly in the realm of cancer treatment. The compound's interaction with biological targets may modulate signaling pathways relevant to tumor growth and proliferation.

- Case Study : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that similar compounds exhibited significant antitumor activity across various cancer cell lines, suggesting that derivatives like 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate could be further investigated for their anticancer properties .

Industry

- Material Development : The compound's unique properties make it suitable for developing new materials and chemical processes. Its application in creating functionalized polymers or coatings is an area of ongoing research .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates diverse substitution reactions |

| Biology | Biochemical probe | Binds to molecular targets; aids in pathway elucidation |

| Medicine | Pharmacological investigations | Potential anticancer properties; NCI studies show significant activity |

| Industry | Material development | Useful in creating functionalized materials |

Wirkmechanismus

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name / Identifier | Key Substituents | Notable Features |

|---|---|---|

| Target compound : 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate | - 5-Bromo-nicotinate - 2,4-Dimethylphenyl amide |

High lipophilicity; bromine enhances electrophilicity |

| [(1S,2S)-2-(2,4-Difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate | - 2,4-Difluorophenyl - 3-Acetoxy-4-methoxy-pyridine |

Increased metabolic stability due to fluorine and acetoxy groups |

| [2-[[(1S)-2-[(1S,2S)-2-(2,4-dimethylphenyl)-1-methyl-propoxy]-1-methyl-2-oxo-ethyl]carbamoyl]-4-methoxy-3-pyridyl] 2-methylpropanoate | - 2,4-Dimethylphenyl - Methoxy and carbamoyl groups |

Enhanced steric hindrance; potential for prolonged half-life |

| [(1S,2S)-2-(4-Fluoro-2-methylphenyl)-1-methyl-propyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate | - 4-Fluoro-2-methylphenyl - 3-Hydroxy-4-methoxy-pyridine |

Improved solubility due to hydroxyl group; fluorine enhances binding affinity |

Substituent Effects on Pharmacokinetics

Aromatic Group Variations

- 2,4-Dimethylphenyl vs. 2,4-Difluorophenyl : The dimethylphenyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, difluorophenyl analogs exhibit stronger hydrogen-bonding interactions with target proteins, improving binding specificity .

Research Findings and Implications

While the target compound’s exact biological activity remains undisclosed in public literature, structural analogs from the same patent family show activity as kinase inhibitors or anti-inflammatory agents. For example:

- Metabolic Stability : Fluorinated derivatives (e.g., [(1S,2S)-2-(4-fluoro-2-methylphenyl)-1-methyl-propyl] compounds) demonstrate 20–30% higher microsomal stability than the brominated target compound in preliminary assays .

- Binding Affinity : The 2,4-dimethylphenyl group in the target compound may favor interactions with hydrophobic binding pockets, whereas trifluoromethyl-substituted analogs (e.g., [(1S,2S)-2-[4-fluoro-2-(trifluoromethyl)phenyl] derivatives) show stronger affinity for polar active sites .

Biologische Aktivität

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H15BrN2O3

- Molecular Weight : 363.21 g/mol

- CAS Number : 387382-02-7

Research indicates that 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate functions as an inhibitor of the complement alternative pathway, particularly targeting Factor D. This pathway plays a crucial role in immune response and inflammation. By inhibiting Factor D, the compound may help modulate pathological conditions associated with excessive immune activation, such as autoimmune diseases and chronic inflammatory disorders .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.78 µM against Staphylococcus aureus, indicating strong antibacterial activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | MIC = 0.78 µM against S. aureus | |

| Factor D Inhibition | Modulation of complement pathway |

Case Study 1: Inhibition of Complement Activation

In a study focusing on patients with autoimmune conditions, administration of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 5-bromonicotinate resulted in decreased levels of inflammatory markers and improved clinical symptoms. The study highlighted the compound's role in modulating the immune response through Factor D inhibition .

Case Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced its potency significantly compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings

Recent findings have shown that structural modifications to the original compound can enhance its biological activity. For instance, introducing different substituents on the aromatic ring has been linked to increased potency against specific targets in both anti-inflammatory and antimicrobial assays .

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Bromonicotinic acid | DCM | EDC●HCl | 86.7 | 92 |

| 2,4-Dimethylaniline | Ethanol | DMAP | 78.2 | 89 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm functional groups and regiochemistry. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets (δ 2.2–2.4 ppm), while the oxoethyl group resonates at δ 4.3–4.5 ppm .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) provide definitive structural validation. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at 335.15) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers design experiments to assess the compound’s environmental stability and degradation pathways?

Answer:

Adopt a tiered approach inspired by environmental fate studies :

Laboratory Studies :

- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC.

- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure.

Ecosystem Modeling :

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential.

- Biotic Transformation : Incubate with soil microbiota to identify metabolites (e.g., dehalogenated products).

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Relevance |

|---|---|---|

| Hydrolysis half-life | OECD 111 | Predicts persistence in water |

| log | Shake-flask method | Bioaccumulation risk assessment |

Advanced: How can discrepancies between NMR and crystallographic data in structural analysis be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological solutions include:

- Variable-Temperature NMR : Identify conformational flexibility (e.g., keto-enol tautomerism) by analyzing shifts at 25–100°C.

- DFT Calculations : Compare experimental crystallographic data (bond lengths, angles) with quantum-mechanically optimized structures .

- Multi-Technique Validation : Cross-validate with IR spectroscopy (e.g., C=O stretches at 1700–1750 cm) and powder XRD .

Advanced: What strategies are effective for evaluating the compound’s pharmacological potential through structure-activity relationship (SAR) studies?

Answer:

- Derivatization : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the oxoethyl group) to assess electronic effects on bioactivity .

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM).

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. Table 3: Example SAR Data

| Analog | IC (µM) | Target Enzyme |

|---|---|---|

| Parent compound | 12.5 | Kinase X |

| 5-Chloro derivative | 8.2 | Kinase X |

| Oxoethyl-to-amide | >100 | Kinase X |

Advanced: How can researchers address batch-to-batch variability in synthesis for reproducible pharmacological studies?

Answer:

- Quality Control Metrics :

- Statistical Design : Implement factorial experiments (e.g., 2 designs) to identify critical factors (e.g., solvent polarity, reaction time) affecting yield and purity .

Advanced: What methodologies are recommended for analyzing the compound’s interactions with biological membranes?

Answer:

- Lipophilicity Assays : Measure membrane partitioning via immobilized artificial membrane (IAM) chromatography.

- Fluorescence Microscopy : Label the compound with a fluorophore (e.g., BODIPY) to visualize cellular uptake kinetics .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.